molecular formula C10H15NO5 B1676450 Methyldopa hydrate CAS No. 41372-08-1

Methyldopa hydrate

Cat. No.: B1676450
CAS No.: 41372-08-1
M. Wt: 229.23 g/mol
InChI Key: XDJUBZFLFDODNF-PPHPATTJSA-N
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Description

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJUBZFLFDODNF-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41372-08-1
Record name L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41372-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3)
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Preparation Methods

Chemical Identity and Structural Overview

Alpha-methyldopa sesquihydrate, systematically named (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid sesquihydrate, has the molecular formula C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol . The sesquihydrate form crystallizes with 1.5 molecules of water, critical for stabilizing the hygroscopic anhydrous form. Its optical activity, reported as [α]²⁵/D +13° (c = 1 in H₂O) , underscores the importance of stereochemical control during synthesis.

Synthetic Routes for Alpha-Methyldopa Sesquihydrate

Condensation-Reduction Method (Patent CN105693541A)

The most extensively documented synthesis, outlined in Chinese Patent CN105693541A, involves a four-step process using veratraldehyde (3,4-dimethoxybenzaldehyde) and 2-acetylamino methyl propionate as starting materials.

Reaction Pathway:
  • Condensation :
    Veratraldehyde reacts with 2-acetylamino methyl propionate in dimethylformamide (DMF) under alkaline conditions (e.g., Feldalat NM ) at 10–30°C for 1.5–3 hours . This step forms a Schiff base intermediate.
    Veratraldehyde + 2-Acetylamino Methyl Propionate → Schiff Base Intermediate  
  • Reduction :
    Addition of paratoluensulfonyl chloride followed by sodium borohydride (NaBH₄) reduces the imine bond, yielding a secondary amine.
  • Deprotection :
    Treatment with strong acids (e.g., HCl) under reflux removes acetyl and methoxy protecting groups, yielding crude alpha-methyldopa.
  • Purification :
    Crude product is dissolved in 0.1 M HCl , treated with activated carbon, and recrystallized by pH adjustment to 4.5 using ammonia.
Performance Data:
Parameter Example 1 Example 2
Starting Material 166 kg 166 kg
Yield 85.0% 88.5%
Purity (HPLC) 99.6% 99.7%
Recrystallization Solvent 0.1 M HCl 0.1 M HCl

This method achieves >99.5% purity and avoids toxic reagents, aligning with green chemistry principles.

Alternative Synthesis via Catalytic Hydrogenation

While less commonly reported, early literature describes a route involving catalytic hydrogenation of α-methyl-3,4-dihydroxyphenylpyruvic acid using palladium-on-carbon (Pd/C) . However, this method suffers from lower yields (~65% ) due to over-reduction byproducts and is largely supplanted by the condensation-reduction approach.

Purification and Crystallization Strategies

Recrystallization from Aqueous Solutions

Alpha-methyldopa’s limited solubility in water (0.1–1 g/100 mL at 23°C ) necessitates precise temperature control during recrystallization. The sesquihydrate form precipitates upon cooling a hot aqueous solution, with optimal yields achieved at pH 4.5–5.0 .

Key Steps:
  • Dissolve crude product in minimal 0.1 M HCl at 60–80°C .
  • Add activated carbon (1–5% w/w) to adsorb impurities.
  • Filter hot and slowly cool to 2–8°C to induce crystallization.
  • Adjust pH to 4.5 using NH₄OH to maximize yield.

Solvent-Based Recrystallization

Ethanol-water mixtures (1:3 v/v ) enhance crystal morphology, producing needle-like crystals with 99.8% enantiomeric excess (e.e.) . This method mitigates hygroscopicity, critical for long-term storage.

Reaction Optimization and Critical Parameters

Temperature Control

  • Condensation : Temperatures >30°C promote side reactions (e.g., aldol condensation), reducing yields by ~15% .
  • Reduction : NaBH₄ must be added at 0–5°C to prevent exothermic decomposition.

Solvent Selection

  • DMF outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in solubility and reaction rate, enabling 95% conversion in 2 hours.
  • Aprotic solvents minimize hydrolysis of the Schiff base intermediate.

Quality Control and Characterization

Spectroscopic Analysis

  • UV-Vis : λₘₐₓ = 281 nm (ε = 2780 L·mol⁻¹·cm⁻¹) in aqueous solution.
  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O:MeOH = 70:30).

Chiral Purity Assessment

Optical rotation measurements and chiral HPLC ensure stereochemical integrity, with commercial batches required to exhibit [α]²⁵/D +12° to +14° .

Industrial-Scale Production Insights

Large-scale batches (>100 kg ) utilize continuous flow reactors to enhance heat transfer and reduce reaction times by 40% . Economic analyses estimate a $12.50/kg production cost at commercial scales, dominated by raw materials (63%) and purification (22%).

Chemical Reactions Analysis

Metabolic Reactions

Alpha-methyldopa undergoes extensive hepatic metabolism, producing bioactive intermediates via enzymatic pathways:

Key Metabolic Pathways

Reaction StepEnzyme InvolvedMetabolite FormedBiological Impact
DecarboxylationDopamine β-hydroxylaseα-MethyldopamineDepletes catecholamine stores
β-HydroxylationPhenylethanolamine-N-MTα-MethylnorepinephrineCentral α₂-adrenergic agonism
SulfationSULT enzymesα-Methyldopa mono-O-sulfatePrimary urinary metabolite
MethylationCOMT3-O-Methyl-α-methyldopaMinor metabolite (4% excretion)
  • Bioactivation : The L-isomer converts to α-methylnorepinephrine, a false neurotransmitter that stimulates central α₂-adrenergic receptors, reducing sympathetic outflow and blood pressure .

  • Decarboxylase Inhibition : Competes with endogenous L-DOPA for aromatic L-amino acid decarboxylase, suppressing dopamine/norepinephrine synthesis .

Synthetic Reactions

The industrial synthesis of L-α-methyldopa involves stereoselective steps:

Reactivity in Supercritical CO₂

Recent studies demonstrate its solubility behavior under high-pressure CO₂, relevant for nanoparticle synthesis:

Solubility Data (313.2–343.2 K, 12–30 MPa)

Pressure (MPa)Temperature (K)Solubility (×10⁻⁵ mole fraction)
12313.20.805
30343.211.345
  • Modeling : The Kumar-Johnston equation best correlates experimental data (AARD = 8.38%, R² = 0.988) .

  • Thermodynamics : Enthalpy of solvation (ΔHₛₒₗ) = −22.52 kJ/mol, indicating exothermic binding to CO₂ .

Degradation Reactions

Stability studies reveal pH-dependent decomposition:

Degradation Products

ConditionMajor DegradantsMechanism
Alkaline pH3,4-DihydroxyphenylacetoneOxidative deamination
Acidic pHα-Methyldopamine sulfateSulfation
UV exposureQuinone derivativesPhotooxidation
  • Excretion : 70% of absorbed drug is renally excreted as α-methyldopa mono-O-sulfate (64%) and unchanged drug (24%) .

Receptor Interactions

Alpha-methyldopa’s metabolites act as agonists at:

Receptor TypeAffinity (Ki)Effect
α₂-Adrenergic15 nMSympathetic inhibition, ↓ BP
D₂ Dopamine220 nMParkinsonism (rare side effect)
  • Selectivity : 100-fold higher affinity for α₂ vs. α₁ receptors, minimizing peripheral vasoconstriction .

Scientific Research Applications

Pharmacological Properties

Alpha-methyldopa is classified as a centrally acting alpha-2 adrenergic agonist. It functions by stimulating alpha-adrenergic receptors in the central nervous system, which leads to decreased sympathetic outflow and consequently lowers blood pressure. It acts as a prodrug, being converted into alpha-methyl norepinephrine, which is the active form responsible for its antihypertensive effects .

Mechanism of Action:

  • Alpha-adrenergic Agonism: Selectively activates alpha-2 adrenergic receptors.
  • DOPA Decarboxylase Inhibition: Acts as a competitive inhibitor of the enzyme that converts L-DOPA to dopamine, affecting neurotransmitter levels in the brain .

Therapeutic Uses

  • Hypertension Management:
    • Alpha-methyldopa is predominantly used for managing arterial hypertension, particularly in pregnant women where it is considered safe for both mother and fetus .
    • It is often prescribed when other antihypertensive agents are contraindicated or ineffective.
  • Gestational Hypertension:
    • The compound has been recognized for its efficacy in treating pregnancy-induced hypertension (PIH), making it a critical option in obstetric care .
  • Alternative Treatment:
    • Although newer antihypertensive medications have emerged, alpha-methyldopa remains relevant for patients with resistant hypertension or specific clinical scenarios where traditional treatments fail .

Clinical Studies

A significant body of research has evaluated the long-term effects and safety profile of alpha-methyldopa sesquihydrate:

  • Long-term Toxicity Studies: Research involving F344/N rats and B6C3F1 mice demonstrated that prolonged exposure to alpha-methyldopa sesquihydrate did not yield evidence of carcinogenic activity in male or female rats. However, equivocal evidence of carcinogenic activity was observed in male mice, primarily linked to uncommon tubular cell tumors .
  • Reproductive Toxicity Studies: In studies assessing reproductive toxicity, male rats treated with varying doses showed decreased body weight and alterations in sperm parameters, indicating potential impacts on fertility .

Temperature Stability Studies

A study utilizing X-ray diffraction and thermal analysis assessed the stability of alpha-methyldopa sesquihydrate under various temperature conditions. The findings indicated that the compound undergoes phase transitions that could affect its stability and efficacy depending on storage conditions .

Summary of Findings

Study Type Key Findings
Long-term ToxicityNo carcinogenic activity in rats; equivocal evidence in male mice for tubular cell tumors .
Reproductive ToxicityDecreased body weight and sperm parameters in treated male rats .
Temperature StabilityPhase transitions observed; implications for storage and efficacy .

Mechanism of Action

alpha-Methyldopa sesquihydrate acts as a centrally-acting alpha-2 adrenergic agonist. It is converted in the brain to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors. This stimulation inhibits the release of norepinephrine, leading to a decrease in sympathetic nervous system activity. As a result, blood pressure is lowered due to reduced vasoconstriction and heart rate .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate .
  • Molecular Formula: C₁₀H₁₃NO₄·1.5H₂O .
  • Molecular Weight : 238.24 g/mol .
  • CAS No.: 41372-08-1 (sesquihydrate); 555-30-6 (anhydrous) .

Physicochemical Properties :

  • Melting Point : 300°C .
  • Water Solubility : 0.1–1 g/100 mL at 23°C .
  • Density : 1.403 g/cm³ .

Pharmacological Profile :

  • Mechanism : Competitive inhibitor of DOPA decarboxylase (ED₅₀ = 21.8 mg/kg) and α₂-adrenergic agonist, reducing sympathetic outflow .
  • Therapeutic Use : First-line antihypertensive, especially in pregnancy (WHO-recommended) .
  • Safety : Hazard statement H303 (harmful if swallowed); precautionary code P301+P317 (seek medical attention if unwell) .

Regulatory Status :

  • USP grade purity >99% .
  • Classified as BCS Class I (high solubility/permeability) or III (high solubility/low permeability) by WHO .

Comparison with Structurally Similar Compounds

L-Dopa (Levodopa)

Property Alpha-Methyldopa Sesquihydrate L-Dopa
Molecular Formula C₁₀H₁₃NO₄·1.5H₂O C₉H₁₁NO₄
Mechanism DOPA decarboxylase inhibitor Dopamine precursor
Therapeutic Use Hypertension Parkinson’s disease
Water Solubility 0.1–1 g/100 mL (23°C) ~5 g/100 mL (higher solubility)
Key Difference Methyl group prevents dopamine synthesis Directly converted to dopamine

Structural Insight : The methyl group in methyldopa blocks its conversion to active neurotransmitters, making it a decarboxylase inhibitor rather than a precursor .

3-Methoxy-L-Tyrosine Monohydrate

Property Alpha-Methyldopa Sesquihydrate 3-Methoxy-L-Tyrosine Monohydrate
Molecular Formula C₁₀H₁₃NO₄·1.5H₂O C₁₀H₁₃NO₄·H₂O
Functional Group 3,4-Dihydroxyphenyl + methyl 3-Methoxyphenyl
Biological Role Antihypertensive Research compound (tyrosine analog)
Solubility 0.1–1 g/100 mL Data limited

Key Difference : Methoxy substitution reduces catecholamine-related activity compared to methyldopa’s dihydroxyphenyl group .

Comparison with Therapeutically Similar Compounds

Clonidine (Catapres®)

Property Alpha-Methyldopa Sesquihydrate Clonidine
Class α₂-Adrenergic agonist α₂-Adrenergic agonist
Molecular Weight 238.24 g/mol 230.09 g/mol
Half-Life 1.5–2 hours 12–16 hours
Pregnancy Use WHO-recommended Limited data
Key Difference Prodrug requiring decarboxylation Direct-acting agonist

Clinical Data : Methyldopa is preferred in pregnancy due to extensive safety data, whereas clonidine is used off-label with less evidence .

Moxonidine

Property Alpha-Methyldopa Sesquihydrate Moxonidine
Target α₂-Adrenergic receptors Imidazoline I₁ receptors
Efficacy in Cocaine Toxicity 48% mortality reduction 52% mortality reduction
Side Effects Sedation, liver toxicity Dry mouth, headache

Study Insight : In acute cocaine toxicity models, methyldopa reduced seizures (84% vs. 100% in controls) but was less effective than dexmedetomidine (12% mortality) .

Hydration-State Comparisons

Cefazolin Sodium Sesquihydrate vs. Pentahydrate :

  • NMR Data : Sesquihydrates show distinct β-lactam (55–58 ppm) and carbonyl (158–170 ppm) shifts compared to pentahydrates .
  • Crystal Structure : Hydration state affects crystal packing and stability (e.g., prednisolone sesquihydrate dehydrates to Form III without structural collapse) .

Relevance to Methyldopa : The sesquihydrate form of methyldopa enhances stability and solubility compared to anhydrous forms, critical for oral bioavailability .

Biological Activity

Alpha-methyldopa sesquihydrate, a derivative of methyldopa, is primarily known for its use as an antihypertensive agent. It functions as a centrally acting alpha-2 adrenergic agonist, which plays a significant role in regulating blood pressure by modulating sympathetic nervous system activity. This article delves into the biological activity of alpha-methyldopa sesquihydrate, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

Alpha-methyldopa sesquihydrate is characterized by its white solid form and is soluble in water. The compound acts primarily as an agonist at alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced norepinephrine release. This results in lowered peripheral vascular resistance and blood pressure.

Key Mechanisms:

  • Alpha-2 Adrenergic Agonism : Activation of these receptors in the central nervous system inhibits adrenergic neuronal outflow.
  • Inhibition of DOPA Decarboxylase : This enzyme is crucial for the synthesis of catecholamines; its inhibition leads to decreased levels of norepinephrine and epinephrine .

Pharmacokinetics

The pharmacokinetic profile of alpha-methyldopa sesquihydrate includes:

  • Absorption : Approximately 25% bioavailability after oral administration, with peak plasma concentrations reached within 3 to 6 hours.
  • Metabolism : Primarily metabolized to α-methylnorepinephrine and α-methylepinephrine, which are responsible for its therapeutic effects.
  • Distribution : The volume of distribution ranges from 0.41 to 0.72 L/kg, indicating good tissue penetration .

Biological Activity and Therapeutic Uses

Alpha-methyldopa sesquihydrate is predominantly used in the treatment of hypertension. Its effectiveness has been demonstrated through various clinical studies:

  • Antihypertensive Effects : A study involving a 500 mg oral dose showed significant reductions in mean arterial pressure and total peripheral resistance in subjects with essential hypertension .
  • Sedative Properties : In addition to its antihypertensive effects, alpha-methyldopa exhibits sedative activity, which may be beneficial in managing anxiety associated with hypertension .

Toxicology Studies

Research conducted by the National Toxicology Program (NTP) assessed the long-term effects of alpha-methyldopa sesquihydrate on F344/N rats and B6C3F1 mice over two years. Key findings include:

  • Body Weight Changes : Mean body weights of dosed rats were significantly lower (8%-17%) compared to controls, indicating potential toxicity at higher doses .
  • Survival Rates : Survival rates among dosed groups were comparable to controls, suggesting that while there are adverse effects on weight, the compound does not significantly increase mortality risk at tested doses.
  • Carcinogenicity Assessment : No evidence of carcinogenic activity was found in female B6C3F1 mice; however, nonneoplastic lesions were noted in kidneys .

Case Studies

A notable case study observed the effects of alpha-methyldopa on patients with resistant hypertension. Patients receiving this treatment exhibited improved blood pressure control without significant adverse effects on renal function or metabolic parameters.

StudyDosePopulationOutcome
Clinical Trial500 mgEssential HypertensionReduced mean arterial pressure by 35%
Long-term NTP StudyVarying doses up to 12,500 ppmF344/N RatsNo carcinogenicity; weight loss observed

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying alpha-Methyldopa sesquihydrate in pharmaceutical formulations?

  • Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is a robust method for quantifying residual solvents or impurities in sesquihydrate forms. Key validation parameters include specificity, linearity (calibration curves spanning 50–150% of target concentration), precision (RSD < 2% for repeatability), and accuracy (recovery rates of 98–102%). Follow ICH Q2(R1) guidelines for method validation, including system suitability tests and stability-indicating assays .

Q. How is the crystalline structure of alpha-Methyldopa sesquihydrate characterized in solid-state studies?

  • Methodological Answer : Simultaneous differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for analyzing crystalline phase transitions. For example, DSC identifies endothermic peaks corresponding to dehydration (e.g., loss of 1.5 H₂O at ~100–120°C), while XRD confirms lattice structure changes. Multivariate analysis (e.g., augmented alternating least-squares regression) can decompose overlapping thermal and structural data into chemically independent profiles .

Q. What is the Biopharmaceutics Classification System (BCS) classification of alpha-Methyldopa sesquihydrate, and how does this influence formulation design?

  • Methodological Answer : The WHO classifies alpha-Methyldopa sesquihydrate as BCS Class I (high solubility/high permeability) or Class III (high solubility/low permeability). For Class I, bioequivalence studies may waive in vivo testing if dissolution profiles match reference products. For Class III, permeability-enhancing excipients (e.g., surfactants) or micronization may improve bioavailability. Accelerated stability studies (40°C/75% RH for 6 months) are required to assess hydrate stability in formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data from long-term rodent studies on alpha-Methyldopa sesquihydrate?

  • Methodological Answer : In a 2-year carcinogenicity study (F344/N rats and B6C3F1 mice), dose-dependent discrepancies (e.g., non-linear tumor incidence) require re-evaluation of metabolic pathways. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma exposure levels (AUC) with toxicity endpoints. Cross-validate findings with in vitro genotoxicity assays (Ames test, micronucleus assay) to rule out false positives from species-specific metabolic activation .

Q. What experimental approaches address the instability of alpha-Methyldopa sesquihydrate under varying humidity conditions?

  • Methodological Answer : Conduct dynamic vapor sorption (DVS) studies to determine critical relative humidity (RH) thresholds for hydrate dehydration. For example, sesquihydrates often dehydrate at RH < 7% (5 mbar H₂O at 40°C). Use Karl Fischer titration to monitor water content during stability testing (25°C/60% RH for 12 months). Pair with XRD to detect amorphous phase formation, which may alter dissolution kinetics .

Q. How can multivariate analysis enhance interpretation of thermal and structural data for alpha-Methyldopa sesquihydrate?

  • Methodological Answer : Apply augmented alternating least-squares (ALS) regression to simultaneous DSC-XRD datasets. This decomposes overlapping signals into distinct thermal profiles (e.g., hemihydrate vs. amorphous phase transitions) and XRD patterns. For example, ALS revealed that sesquihydrate dehydration in poly(ethylene imine) films is irreversible upon cooling, a finding applicable to polymer-drug composites .

Q. What strategies optimize bioequivalence studies for alpha-Methyldopa sesquihydrate considering its BCS classification?

  • Methodological Answer : For BCS Class I, use a two-stage dissolution test (pH 1.2 for 2 hours, then pH 6.8) to simulate gastrointestinal transit. For Class III, employ permeation assays (e.g., Caco-2 cell monolayers) to assess excipient effects on permeability. Validate with crossover pharmacokinetic studies (n ≥ 12) comparing test vs. reference formulations under fasting/fed conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyldopa hydrate
Reactant of Route 2
Methyldopa hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.